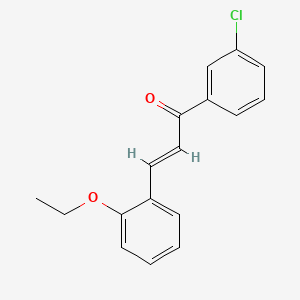
(2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, also known as 2E-CEPP, is an organic compound that belongs to the family of alkyl phenyl ethers. It is a colorless, volatile liquid that has a sweet, floral odor. 2E-CEPP is a synthetic compound that has been used in a variety of scientific research applications, including biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of various compounds on the human body, as well as to study the effects of various environmental factors on cellular processes. In addition, (2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been used to study the effects of various drugs on the body, as well as to study the effects of various toxins on the body.
Wirkmechanismus
(2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is believed to act as a non-specific inhibitor of enzymes involved in cellular processes, such as those involved in energy production, signal transduction, and cell division. It is believed to inhibit these enzymes by binding to their active sites and blocking their activity. In addition, (2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one have not been well studied. However, it is believed to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it is believed to have beneficial effects on the cardiovascular system, as well as on the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one in laboratory experiments is its low toxicity and high solubility in water. This makes it an ideal compound for use in biochemical and physiological studies. However, it is also important to note that (2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a synthetic compound, and its long-term effects on the body are not yet known.
Zukünftige Richtungen
The potential future directions for (2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one research include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research is needed to determine the long-term effects of (2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one on the body, as well as to explore potential uses in the fields of agriculture, food safety, and environmental protection. Finally, further research should be conducted to identify potential new synthetic pathways for the production of (2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one.
Synthesemethoden
(2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can be synthesized using a two-step process involving a Friedel-Crafts alkylation reaction and a Wittig olefination reaction. In the first step, a Friedel-Crafts alkylation reaction is used to synthesize a chloroalkyl phenyl ether. This is done by combining a chloroalkane and a phenol in the presence of an acid catalyst. In the second step, a Wittig olefination reaction is used to convert the chloroalkyl phenyl ether into (2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one. This is done by reacting the chloroalkyl phenyl ether with a phosphonium ylide in the presence of a base catalyst.
Eigenschaften
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-2-20-17-9-4-3-6-13(17)10-11-16(19)14-7-5-8-15(18)12-14/h3-12H,2H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWZUIUKHVDXSS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

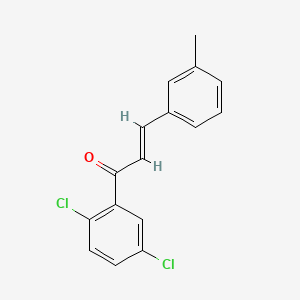




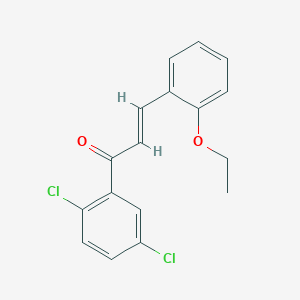
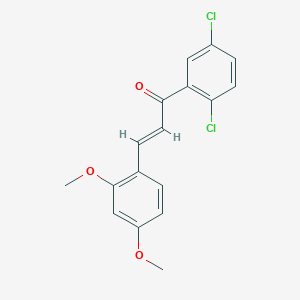
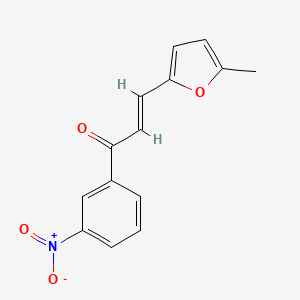


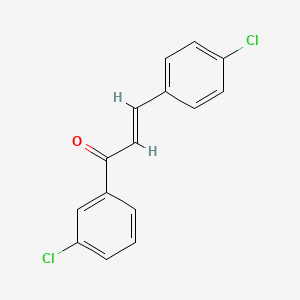
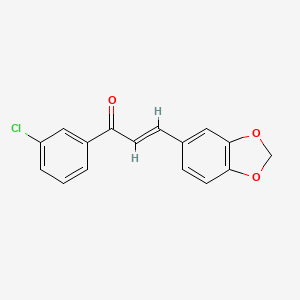
![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)
